
2-isocyanato-1,5-dimethyl-1H-indole
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Overview
Description
2-Isocyanato-1,5-dimethyl-1H-indole is a chemical compound belonging to the indole family, characterized by its isocyanate functional group attached to the indole ring. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals, known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyanato-1,5-dimethyl-1H-indole typically involves the reaction of 1,5-dimethyl-1H-indole with isocyanates under controlled conditions. The reaction can be carried out using reagents such as phosgene or triphosgene in the presence of a base like triethylamine.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to obtain the desired product.
Chemical Reactions Analysis
Amidation Reactions
The isocyanate group undergoes nucleophilic attack by amines, alcohols, or thiols. For indole derivatives, regioselectivity depends on catalyst choice and substitution patterns:
Catalyst-Dependent Regioselectivity
-
B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>-Catalyzed C3 Amidation :
N-protected 1,5-dimethylindoles react with aryl isocyanates at the C3 position. For example: -
BCl<sub>3</sub>-Catalyzed N-H Insertion :
Unprotected indoles undergo N-carboxamidation instead. For instance:
Reaction Outcomes and Substituent Effects
Methyl groups at positions 1 and 5 sterically hinder certain reactions while directing others:
Key Observations :
-
Electron-withdrawing groups (e.g., Br at C5) reduce C3 reactivity, leading to side products like boron adducts .
-
N-methylation blocks N-H insertion, redirecting reactivity to C3 .
Mechanistic Pathways
DFT calculations reveal energy barriers for competing pathways:
-
C3 Amidation Pathway :
Activation free energy: 23.7 kcal/mol . Favored for N-protected indoles due to steric shielding of N-H. -
N-H Insertion Pathway :
Activation free energy: 29.7 kcal/mol . Higher energy barrier explains preference for C3 attack unless N-H is unprotected.
Side Reactions and Byproducts
Scientific Research Applications
2-Isocyanato-1,5-dimethyl-1H-indole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-isocyanato-1,5-dimethyl-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group can react with nucleophiles, forming stable carbamates, which can modulate biological processes. The compound may also bind to specific receptors or enzymes, influencing cellular functions.
Comparison with Similar Compounds
2-Isocyanato-1,5-dimethyl-1H-indole is compared with other similar compounds, such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions.
1,2-Dimethyl-1H-indole: Another indole derivative with different substitution patterns.
2,5-Dimethyl-1H-indole: Similar structure but with different positions of methyl groups.
These compounds share the indole core but differ in their functional groups and positions, leading to varied chemical and biological properties.
Q & A
Q. Basic: What synthetic methodologies are commonly employed to prepare 2-isocyanato-1,5-dimethyl-1H-indole, and what critical reaction parameters must be optimized?
Answer:
The synthesis typically involves functionalizing 1,5-dimethyl-1H-indole with an isocyanate group. A multi-step approach may include:
- Step 1: Preparation of the indole core via cyclization of substituted anilines or via palladium-catalyzed cross-coupling reactions.
- Step 2: Introduction of the isocyanate group using reagents like phosgene derivatives or isocyanate-transfer agents under anhydrous conditions .
Key parameters to control: - Temperature: Reactions often require reflux in acetic acid (e.g., 100–120°C) to ensure completion .
- Moisture exclusion: Isocyanates are highly moisture-sensitive; strict anhydrous conditions are mandatory.
- Catalyst selection: Copper catalysts (e.g., CuI) may enhance regioselectivity in coupling reactions .
Q. Basic: Which analytical techniques are essential for verifying the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., methyl groups at positions 1 and 5, isocyanate at position 2) via chemical shifts and coupling constants .
- 15N NMR (if available): Resolves ambiguities in isocyanate bonding environments.
- Infrared Spectroscopy (IR): A sharp peak near ~2250 cm⁻¹ confirms the isocyanate (-NCO) group .
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95% recommended for reproducibility) using reverse-phase columns and UV detection .
Q. Advanced: How can researchers address discrepancies in reported reaction yields for this compound synthesis across studies?
Answer:
- Reproducibility checks: Systematically replicate protocols while varying parameters (e.g., solvent purity, catalyst loading) to identify sensitivity points .
- Byproduct analysis: Use LC-MS or GC-MS to detect side products (e.g., urea derivatives from isocyanate hydrolysis) that may reduce yields .
- Computational validation: Employ density functional theory (DFT) to model reaction pathways and identify thermodynamic or kinetic bottlenecks .
Q. Advanced: What strategies enhance regioselectivity during isocyanate functionalization of 1,5-dimethylindole derivatives?
Answer:
- Directing groups: Introduce temporary protecting groups (e.g., acetyl) at competing reactive sites to steer isocyanate addition to position 2 .
- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states and improve selectivity .
- Catalytic systems: Use Pd or Cu catalysts with chelating ligands (e.g., phenanthroline) to control spatial orientation during coupling .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood to prevent inhalation .
- Spill management: Neutralize isocyanate spills with aqueous ammonia (forms non-volatile urea derivatives).
- Storage: Store under inert gas (argon/nitrogen) at –20°C to prevent moisture-induced degradation .
Q. Advanced: How can hydrogen bonding patterns in this compound crystals inform material design?
Answer:
- Graph set analysis: Apply Etter’s rules to categorize hydrogen bond motifs (e.g., chains, rings) using crystallographic data .
- SHELX refinement: Use SHELXL for high-resolution structure determination to resolve weak interactions (e.g., C–H···O bonds) .
- Thermal analysis: Correlate melting points (e.g., 256–259°C for similar indoles) with intermolecular bonding strength .
Q. Basic: How should researchers document experimental procedures for reproducibility in synthesizing this compound?
Answer:
- Detailed reagent tables: Include CAS numbers, purities (e.g., >98%), and suppliers (e.g., TFS Chemicals) for all starting materials .
- Step-by-step protocols: Specify reaction times, temperatures, and workup procedures (e.g., column chromatography gradients).
- Validation metrics: Report yields, Rf values, and spectroscopic data (e.g., NMR shifts) in supplementary materials .
Q. Advanced: What computational tools predict the reactivity of this compound in nucleophilic addition reactions?
Answer:
- Molecular orbital analysis: Use Gaussian or ORCA software to calculate frontier orbitals (HOMO/LUMO) and identify reactive sites .
- Molecular dynamics (MD): Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. toluene) .
- Docking studies: Model interactions with biological targets (e.g., enzyme active sites) to guide derivatization strategies .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-isocyanato-1,5-dimethylindole |
InChI |
InChI=1S/C11H10N2O/c1-8-3-4-10-9(5-8)6-11(12-7-14)13(10)2/h3-6H,1-2H3 |
InChI Key |
SYRSKDUZPULCGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)N=C=O)C |
Origin of Product |
United States |
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